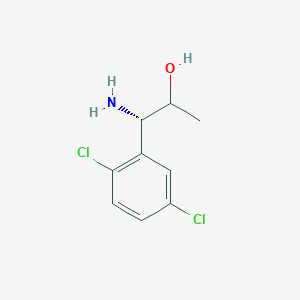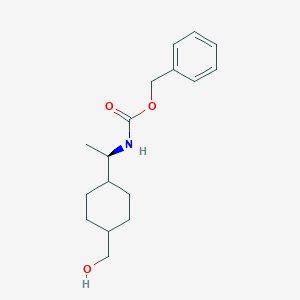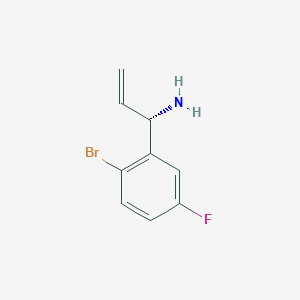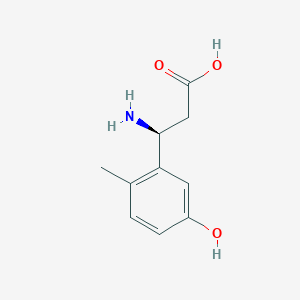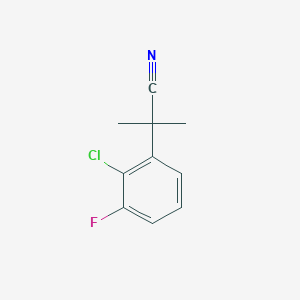
2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile is an organic compound with the molecular formula C10H9ClFN It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a nitrile group attached to a methylpropanenitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile typically involves the reaction of 2-chloro-3-fluorobenzyl chloride with a suitable nitrile source under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives with different functional groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or other reduced nitrogen-containing compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and fluoro substituents can influence the compound’s binding affinity and specificity towards these targets. The nitrile group may also play a role in modulating the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-3-fluorophenylboronic acid
- 2-Chloro-3-fluorophenylhydrazine hydrochloride
- 2-Chloro-3-fluorophenylmethanol
Uniqueness
2-(2-Chloro-3-fluorophenyl)-2-methylpropanenitrile is unique due to the combination of its chloro, fluoro, and nitrile functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it valuable for specific synthetic and research purposes.
Eigenschaften
Molekularformel |
C10H9ClFN |
|---|---|
Molekulargewicht |
197.63 g/mol |
IUPAC-Name |
2-(2-chloro-3-fluorophenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C10H9ClFN/c1-10(2,6-13)7-4-3-5-8(12)9(7)11/h3-5H,1-2H3 |
InChI-Schlüssel |
CGKXVXNPFDTVRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#N)C1=C(C(=CC=C1)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


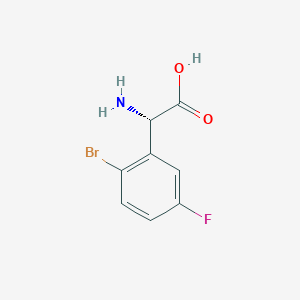
![(3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol](/img/structure/B13042930.png)
![Cis-Tert-Butyl 2-(Aminomethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate Oxalate](/img/structure/B13042934.png)
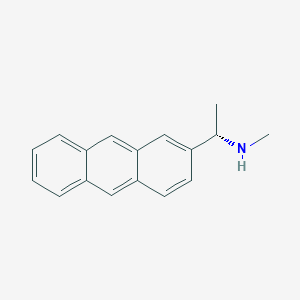
![(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine](/img/structure/B13042944.png)
![N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13042948.png)
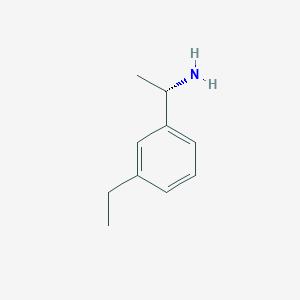
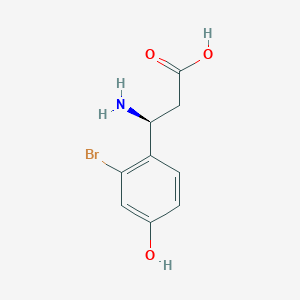

![(1R,4R)-6'-Bromo-4-methoxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13042971.png)
